molecular formula C21H21N3O4 B3001489 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251552-62-1

6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B3001489
CAS No.: 1251552-62-1
M. Wt: 379.416
InChI Key: IKFQIPMMPSRXIM-UHFFFAOYSA-N
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Description

6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy, phenyl, and pyridazine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of methoxy and phenyl groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar compounds to 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide include other pyridazine derivatives with methoxy and phenyl groups. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.

Properties

IUPAC Name

6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-7-9-16(10-8-14)24-19(28-3)12-18(25)20(23-24)21(26)22-13-15-5-4-6-17(11-15)27-2/h4-12H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFQIPMMPSRXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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